![molecular formula C13H24N2O3 B12990262 tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate: is a chemical compound with the molecular formula C13H24N2O3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure the selective introduction of these functional groups.
tert-Butyl Protection: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Binding: Studied for its ability to bind to specific proteins.
Medicine:
Drug Development: Investigated for its potential as a lead compound in drug development.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the synthesis of novel materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the spirocyclic core provides structural stability. This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Comparison:
- Structural Differences: The position and type of functional groups differ among these compounds, leading to variations in their chemical properties and reactivity.
- Unique Features: tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is unique due to the presence of both amino and hydroxy groups, which can participate in a wide range of chemical reactions and interactions.
- Applications: While all these compounds have potential applications in medicinal chemistry and organic synthesis, their specific uses may vary based on their unique structural features and reactivity.
Propriétés
Formule moléculaire |
C13H24N2O3 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-5-4-10(16)13(8-15)6-9(14)7-13/h9-10,16H,4-8,14H2,1-3H3 |
Clé InChI |
BHEMXUJOAODQNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC(C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


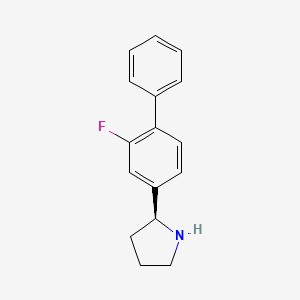
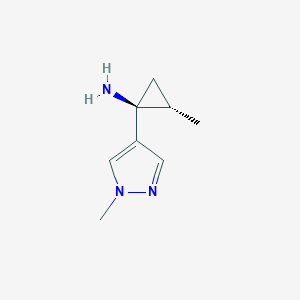

![4-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12990198.png)
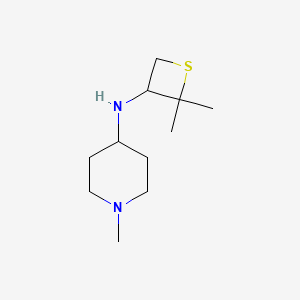
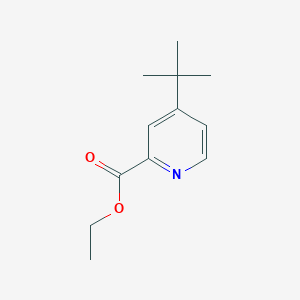
![(5-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12990222.png)
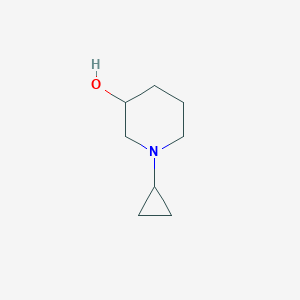
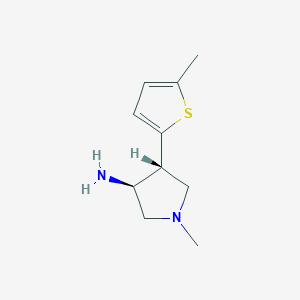

![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea](/img/structure/B12990237.png)
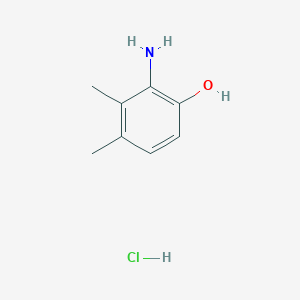

![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
